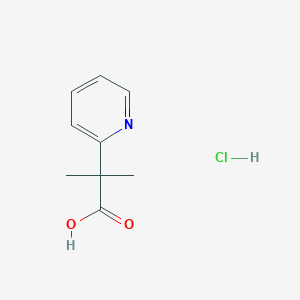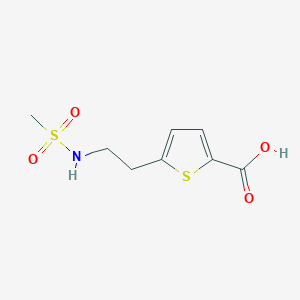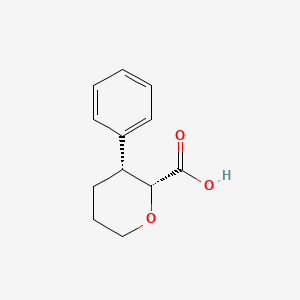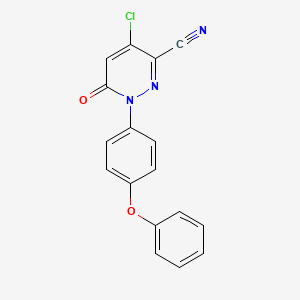
7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzofuran compounds, such as “7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide”, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Effects
A study by Jungsook Cho et al. (2015) explored the synthesis and evaluation of novel benzofuran-2-carboxamide derivatives, highlighting their neuroprotective and antioxidant activities. The research identified specific derivatives exhibiting considerable protection against NMDA-induced excitotoxic neuronal cell damage, akin to the effects of memantine, a known NMDA antagonist. Moreover, certain compounds demonstrated marked anti-excitotoxic effects and showed potential as ROS scavengers and antioxidants, suggesting the relevance of specific substitutions on the benzofuran moiety for neuroprotection and antioxidative action (Jungsook Cho et al., 2015).
Synthesis Methodologies
T. Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the versatility of benzofuran derivatives in therapeutic agent development. This research outlines a novel approach to synthesizing complex molecules, emphasizing the importance of specific synthetic steps for achieving high yields and purity in the desired products (T. Ikemoto et al., 2005).
Antimalarial and Antioxidant Properties
Research conducted by D. I. Ugwu et al. (2017) on sulphonamides and carboxamides, including benzofuran derivatives, unveiled their pharmacological properties against malaria. The study synthesized new carboxamide derivatives bearing benzenesulphonamoyl alkanamides, which demonstrated notable in vitro antimalarial and antioxidant properties. This indicates the potential of benzofuran-2-carboxamide derivatives in developing new antimalarial agents with antioxidant benefits, contributing to reducing oxidative stress associated with malaria (D. I. Ugwu et al., 2017).
Zukünftige Richtungen
Benzofuran compounds, such as “7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into potential natural drug lead compounds .
Eigenschaften
IUPAC Name |
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-23-14-5-3-4-11-10-15(24-16(11)14)17(20)19-12-6-8-13(9-7-12)25(18,21)22/h3-10H,2H2,1H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQTKKNCIAZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)


![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)

